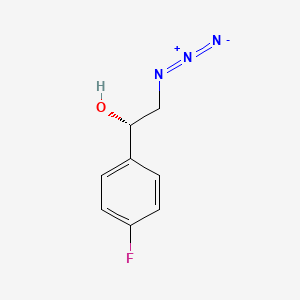

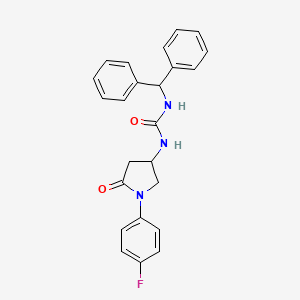

![molecular formula C21H18N4O2S B2975890 2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide CAS No. 863593-62-8](/img/structure/B2975890.png)

2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolopyrimidine is a hybrid molecule containing pyrimidine and thiazole heterocyclic rings . It’s found in several natural products and many synthetic molecules . There are several bioactive thiazolopyrimidines that possess anticancer activity .

Synthesis Analysis

Thiazolopyrimidine molecules have been prepared starting from various thiazoles . The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield .Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase . It forms a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Chemical Reactions Analysis

Thiazolopyrimidines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be determined using various spectroscopic techniques . For example, the yield, melting point, and NMR data can provide valuable information about the compound .Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide, due to its complex structure, finds application in the synthesis of various bioactive molecules. For instance, derivatives of nicotinamide, which share structural similarities, have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal species, showing comparable activity to standard drugs (Patel & Shaikh, 2010). Similarly, thiazolo[3,2-a]pyridines, which are structurally related, have been prepared using multicomponent reactions, yielding compounds with promising anticancer activity across various cancer cell lines (Altuğ et al., 2011).

Corrosion Inhibition

Notably, nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic conditions, demonstrating significant efficiency. These compounds suppress both anodic and cathodic processes, acting as mixed-type corrosion inhibitors, highlighting their potential in materials science for protecting metals against corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Antifungal and Anticancer Activities

Research into substituted nicotinamides has revealed a new class of compounds as potent inducers of apoptosis, with significant antifungal and anticancer activities. These compounds, through structure-activity relationship studies, have shown to inhibit microtubule polymerization, offering a pathway for the development of novel anticancer agents (Cai et al., 2003). Further exploration into 2-aminonicotinamide derivatives has identified them as effective antifungal agents, specifically against Candida albicans, indicating their utility in addressing fungal infections (Ni et al., 2017).

Lipophilicity and Drug Design

The study of nicotinic acid and its derivatives has provided insights into their lipophilicity, which is crucial for drug design and development. Understanding the lipophilic nature of these compounds helps in predicting their absorption, distribution, metabolism, and excretion (ADME) properties, essential for developing effective pharmaceuticals (Parys & Pyka, 2010).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase and DNA gyrase . These enzymes play crucial roles in collagen biosynthesis and DNA replication, respectively.

Mode of Action

It can be inferred that the compound interacts with its target enzyme, leading to inhibition of the enzyme’s activity .

Biochemical Pathways

Inhibition of collagen prolyl-4-hydroxylase would affect collagen biosynthesis , and inhibition of DNA gyrase would affect DNA replication . These effects could lead to downstream effects on cellular growth and proliferation.

Result of Action

Inhibition of collagen prolyl-4-hydroxylase could potentially lead to decreased collagen biosynthesis , and inhibition of DNA gyrase could potentially lead to inhibition of DNA replication . These effects could have implications for cellular growth and proliferation.

Propriétés

IUPAC Name |

2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-3-27-19-15(8-5-11-22-19)18(26)24-16-9-4-7-14(13(16)2)20-25-17-10-6-12-23-21(17)28-20/h4-12H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUVHFDZWRUJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

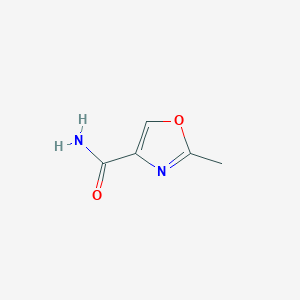

![1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2975809.png)

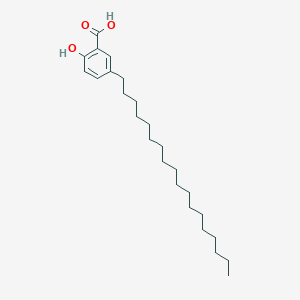

![ethyl 2-(2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2975810.png)

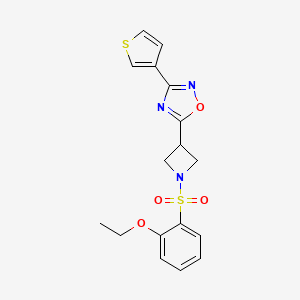

![5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B2975818.png)

![4-(BENZYLSULFANYL)-2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2975822.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)